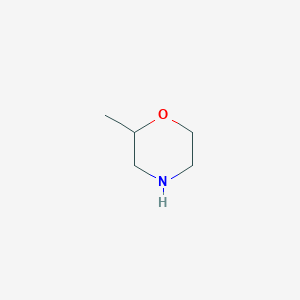

2-Methylmorpholine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMFVPUIVBYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328468 | |

| Record name | 2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27550-90-9 | |

| Record name | 2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylmorpholine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Methylmorpholine. The information is curated to support research, development, and quality control activities involving this heterocyclic compound.

Chemical Structure and Identifiers

This compound is a saturated heterocyclic organic compound. It is a derivative of morpholine (B109124) with a methyl group substituted at the 2-position of the ring. This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-2-methylmorpholine and (S)-2-methylmorpholine.

Below is a diagram illustrating the key identifiers for this compound.

Caption: Key chemical identifiers for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing chemical reactions, purification processes, and analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Boiling Point | 130-131 °C at 705 Torr | |

| Density | 0.97 g/cm³ (at 20°C) | |

| Flash Point | 41 °C | |

| Appearance | Colorless to light yellow clear liquid | |

| Solubility | Soluble in water, alcohols, ethers, and other organic solvents. |

Synthesis of this compound

Several synthetic routes to N-methylmorpholine and other morpholine derivatives have been reported. While a specific, detailed protocol for this compound is not extensively documented in the reviewed literature, a general and adaptable method involves the cyclization of an appropriate precursor. One common industrial method for morpholine synthesis that can be conceptually adapted is the dehydration of diethanolamine. For N-alkylated morpholines, such as N-methylmorpholine, a common laboratory-scale synthesis involves the methylation of the parent morpholine.

Conceptual Synthetic Approach: Methylation of Morpholine

A prevalent method for the synthesis of N-methylmorpholine involves the methylation of morpholine. This can be achieved using various methylating agents. A common laboratory procedure is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid.

Illustrative Experimental Protocol (for N-Methylmorpholine, adaptable for this compound):

-

Materials: Morpholine, Paraformaldehyde, Water, Sodium Chloride.

-

Procedure:

-

To a reaction kettle, add morpholine and water.

-

Heat the mixture to over 80 °C.

-

Slowly add paraformaldehyde to the heated solution with stirring.

-

Maintain the temperature and continue stirring until the reaction is complete, which can be monitored by the cessation of gas evolution.

-

After the reaction is complete, cool the mixture to 30 °C.

-

Add sodium chloride to the reaction mixture to facilitate phase separation.

-

The upper organic phase is separated and purified by distillation to yield N-methylmorpholine.

-

For the synthesis of this compound, one could envision a similar N-alkylation of a pre-synthesized this compound precursor or a multi-step synthesis starting from different building blocks.

Another reported method for N-methylmorpholine synthesis involves the reaction of morpholine with dimethyl carbonate. This method is considered a greener alternative to traditional methylating agents like methyl halides. The reaction is typically carried out in an autoclave at elevated temperatures, and the yield of N-methylmorpholine can be optimized by adjusting the molar ratio of reactants and the reaction temperature.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques. Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of this volatile compound.

Gas Chromatography (GC)

A common method for the quantitative analysis of morpholine and its derivatives involves gas chromatography with a flame ionization detector (FID).

Illustrative GC Protocol for Morpholine Analysis:

-

Sample Preparation:

-

For air samples, collection can be performed using tubes containing a suitable adsorbent (e.g., 10% phosphoric acid-coated XAD-7).

-

The samples are then extracted with a solvent mixture, such as 20% deionized water in methanol.

-

The extract is then treated with a sodium hydroxide (B78521) solution before analysis.

-

-

GC Conditions:

-

Column: A capillary column suitable for amine analysis, such as a DB-5 or HP-5 (e.g., 30 m x 0.32 mm x 0.25 µm), is typically used.

-

Carrier Gas: Hydrogen or Helium.

-

Inlet Temperature: 270 °C.

-

Detector: Flame Ionization Detector (FID) at 280 °C.

-

Oven Program: An initial temperature of around 100 °C, ramped to a final temperature of 320 °C.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation and structural information, making it a powerful tool for the identification and quantification of this compound and potential impurities.

Illustrative GC-MS Protocol:

-

Sample Preparation: Similar to the GC method, samples can be prepared by extraction. For complex matrices, a derivatization step may be employed to enhance volatility and chromatographic performance. For instance, morpholine can be derivatized to N-nitrosomorpholine.

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or other suitable mass analyzers.

-

The GC conditions (inlet temperature, oven program) would be similar to those used for GC-FID analysis.

-

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the methyl group protons, as well as the methylene (B1212753) protons of the morpholine ring. The chemical shifts and coupling patterns of the ring protons would be influenced by the presence of the adjacent oxygen and nitrogen atoms, as well as the methyl substituent.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the methyl carbon and the four distinct methylene carbons of the morpholine ring. The chemical shifts of the ring carbons are indicative of their proximity to the heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the methyl and methylene groups.

-

C-O-C stretching of the ether linkage.

-

C-N stretching of the amine.

-

N-H stretching if a secondary amine is present (not applicable to a fully N-substituted derivative).

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would show the molecular ion peak (M⁺) corresponding to its molecular weight (101.15 g/mol ). The fragmentation pattern would be characteristic of the morpholine ring structure, with losses of small neutral molecules and radical fragments.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. For specific applications, it is recommended to consult detailed experimental procedures and safety data sheets from reliable sources.

References

An In-Depth Technical Guide to 2-Methylmorpholine: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylmorpholine is a heterocyclic organic compound belonging to the morpholine (B109124) family. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. The introduction of a methyl group at the 2-position of the morpholine ring imparts specific stereochemical and electronic properties that can significantly influence a molecule's biological activity and pharmacokinetic characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the context of drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 136-137 °C | [3][4] |

| Density | 0.97 g/cm³ (at 20 °C) | [2] |

| Flash Point | 41 °C | [2][3] |

| pKa | 9.01 ± 0.40 (Predicted) | [3] |

| Solubility | Soluble in water and common organic solvents | [5] |

| CAS Number | 27550-90-9 | [1] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the methyl group. The chemical shifts are influenced by the neighboring heteroatoms (oxygen and nitrogen).

Predicted ¹H NMR Spectral Data (CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃- | ~1.1 | Doublet | ~6.3 |

| H-2 | ~3.8 | Multiplet | - |

| H-3 (axial) | ~2.5 | Multiplet | - |

| H-3 (equatorial) | ~2.9 | Multiplet | - |

| H-5 (axial) | ~2.6 | Multiplet | - |

| H-5 (equatorial) | ~3.0 | Multiplet | - |

| H-6 (axial) | ~3.5 | Multiplet | - |

| H-6 (equatorial) | ~3.9 | Multiplet | - |

| NH | ~1.8 | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The assignments are based on general principles of NMR spectroscopy for morpholine derivatives.[6][7]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data (CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~74 |

| C-3 | ~50 |

| C-5 | ~46 |

| C-6 | ~68 |

| CH₃ | ~19 |

Note: These are predicted values based on typical chemical shifts for substituted morpholines.[1][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C-O-C Stretch | 1070-1150 | Strong |

| C-N Stretch | 1020-1250 | Medium |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of an appropriate amino alcohol. Below is a detailed experimental protocol for a representative synthesis.

Synthesis of this compound via Cyclization of 1-(2-Hydroxyethylamino)propan-2-ol

This method involves the dehydration and subsequent intramolecular cyclization of 1-(2-hydroxyethylamino)propan-2-ol.

Materials:

-

1-(2-Hydroxyethylamino)propan-2-ol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1-(2-hydroxyethylamino)propan-2-ol.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The amount of sulfuric acid should be catalytic, typically around 10-20 mol%.

-

Dehydration and Cyclization: After the addition is complete, slowly heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. Water will be eliminated during the reaction.

-

Workup: After cooling the reaction mixture to room temperature, carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Applications in Drug Development

The morpholine scaffold is a key building block in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, which can improve aqueous solubility, metabolic stability, and target binding. This compound, as a chiral building block, is particularly valuable in the synthesis of stereospecific drug molecules.

Role as an Intermediate in the Synthesis of GSK-3β Inhibitors

Glycogen synthase kinase 3β (GSK-3β) is a promising therapeutic target for several diseases, including Alzheimer's disease, bipolar disorder, and cancer. 2-Substituted morpholines are crucial intermediates in the synthesis of potent and selective GSK-3β inhibitors. The following workflow illustrates the synthesis of a key intermediate for a GSK-3β inhibitor, starting from a 2-substituted dehydromorpholine.

This asymmetric hydrogenation step is critical for establishing the desired stereochemistry at the 2-position of the morpholine ring, which is often essential for potent and selective inhibition of GSK-3β.[4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin irritation and serious eye damage.[1] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with distinct physicochemical properties that make it an important building block in organic synthesis, particularly in the field of medicinal chemistry. Its utility as a chiral scaffold in the development of therapeutic agents, such as GSK-3β inhibitors, highlights its significance for drug discovery professionals. A thorough understanding of its synthesis, spectral characteristics, and handling is crucial for its effective and safe utilization in a research and development setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 3. (R)-2-Methyl-morpholine(168038-14-0) 1H NMR [m.chemicalbook.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the NMR Spectral Analysis of (R)-2-Methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of (R)-2-Methylmorpholine. Given the prevalence of the morpholine (B109124) scaffold in medicinal chemistry, a thorough understanding of its NMR properties is essential for the unambiguous structural elucidation and characterization of novel derivatives. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the spectral analysis of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for (R)-2-Methylmorpholine, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established NMR principles and data from analogous morpholine derivatives.

Predicted ¹H NMR Data

The proton NMR spectrum of (R)-2-Methylmorpholine is expected to exhibit distinct signals for the methyl and morpholine ring protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for (R)-2-Methylmorpholine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 3.6 - 3.8 | m | - |

| H-3 (axial) | 2.5 - 2.7 | ddd | J(H3ax, H3eq) ≈ 12.0, J(H3ax, H2) ≈ 10.0, J(H3ax, NH) ≈ 3.0 |

| H-3 (equatorial) | 2.8 - 3.0 | ddd | J(H3eq, H3ax) ≈ 12.0, J(H3eq, H2) ≈ 3.0, J(H3eq, NH) ≈ 2.0 |

| H-5 (axial) | 2.6 - 2.8 | dt | J(H5ax, H5eq) ≈ 12.0, J(H5ax, H6ax) ≈ 10.0, J(H5ax, H6eq) ≈ 3.0 |

| H-5 (equatorial) | 2.9 - 3.1 | dt | J(H5eq, H5ax) ≈ 12.0, J(H5eq, H6ax) ≈ 3.0, J(H5eq, H6eq) ≈ 3.0 |

| H-6 (axial) | 3.5 - 3.7 | ddd | J(H6ax, H6eq) ≈ 11.0, J(H6ax, H5ax) ≈ 10.0, J(H6ax, H5eq) ≈ 3.0 |

| H-6 (equatorial) | 3.8 - 4.0 | ddd | J(H6eq, H6ax) ≈ 11.0, J(H6eq, H5ax) ≈ 3.0, J(H6eq, H5eq) ≈ 3.0 |

| -CH₃ | 1.0 - 1.2 | d | J(CH₃, H2) ≈ 6.5 |

| N-H | 1.5 - 2.5 | br s | - |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shift of the N-H proton can vary significantly with solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of (R)-2-Methylmorpholine. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for (R)-2-Methylmorpholine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 78 |

| C-3 | 46 - 49 |

| C-5 | 45 - 48 |

| C-6 | 67 - 70 |

| -CH₃ | 18 - 21 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (R)-2-Methylmorpholine.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of (R)-2-Methylmorpholine for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 12-16 ppm, centered around 5-6 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, or more for dilute samples.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 200-240 ppm, centered around 100-120 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

NMR Analysis Workflow

The structural elucidation of (R)-2-Methylmorpholine using NMR spectroscopy follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

Caption: A logical workflow for the NMR-based structural elucidation of (R)-2-Methylmorpholine.

This comprehensive guide provides the necessary predicted data, experimental protocols, and a structured workflow for the NMR spectral analysis of (R)-2-Methylmorpholine. This information will be a valuable resource for researchers and scientists in the fields of chemistry and drug development, aiding in the accurate and efficient characterization of this important molecule and its derivatives.

References

2-Methylmorpholine: A Comprehensive Technical Guide for Researchers

Introduction: 2-Methylmorpholine is a heterocyclic organic compound belonging to the morpholine (B109124) family. Its structure, featuring a saturated six-membered ring containing both an ether and a secondary amine functional group, with a methyl substituent at the 2-position, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of this compound's identifiers, physicochemical properties, synthesis, and its significant role in drug discovery and development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Identifiers and Physicochemical Properties

This compound and its related compounds are characterized by a range of identifiers crucial for database searches and regulatory compliance. The primary CAS Registry Number for the racemic mixture of this compound is 27550-90-9 [1]. Enantiomer-specific and salt forms have distinct identifiers.

Table 1: Chemical Identifiers for this compound and Related Compounds

| Identifier | This compound (racemic) | (R)-2-Methylmorpholine | (2R)-2-Methylmorpholine hydrochloride |

| CAS Number | 27550-90-9[1] | 790184-33-7[2] | 168038-14-0[3] |

| IUPAC Name | This compound[1] | (2R)-2-methylmorpholine | (2R)-2-methylmorpholine;hydrochloride[3] |

| Molecular Formula | C₅H₁₁NO[1] | C₅H₁₁NO[2] | C₅H₁₂ClNO[3] |

| InChI | InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3[1] | InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3/t5-;/m1./s1 | InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1[3] |

| InChIKey | LQMMFVPUIVBYII-UHFFFAOYSA-N[1] | PJYFXNZOOMGPIL-NUBCRITNSA-N | PJYFXNZOOMGPIL-NUBCRITNSA-N[3] |

| SMILES | CC1CNCCO1[1] | C[C@@H]1CNCCO1 | C[C@@H]1CNCCO1.Cl[3] |

| EC Number | 804-924-2[1] | N/A | 813-017-0[3] |

| PubChem CID | 410615[1] | 42609645 (hydrochloride)[3] | 42609645[3] |

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Weight | 101.15 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[4] |

| Purity | >98.0% (GC)[4] |

| Boiling Point | 137 °C[2] |

| Density | 0.891 g/cm³[2] |

| Flash Point | 41 °C[2] |

Synthesis of this compound: Experimental Protocols

The synthesis of morpholines can be achieved through various routes, most commonly involving the cyclization of vicinal amino alcohols. Below are representative protocols that can be adapted for the synthesis of this compound.

Protocol 1: Synthesis from 1-Amino-2-propanol via Ethylene (B1197577) Sulfate (B86663) (Modern Approach)

This method provides a high-yielding, two-step, redox-neutral pathway to substituted morpholines from 1,2-amino alcohols.

Step 1: N-Monoalkylation

-

Dissolve 1-amino-2-propanol (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Add ethylene sulfate (1.0 equivalent) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the formation of the zwitterionic intermediate.

-

Upon completion, the intermediate can optionally be isolated by crystallization.

Step 2: Cyclization

-

To the reaction mixture containing the zwitterionic intermediate (or the isolated intermediate redissolved in a suitable solvent like THF), add a strong base such as potassium tert-butoxide (tBuOK) (1.1 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield this compound.

Protocol 2: Synthesis from Diisopropanolamine (B56660) (Classical Approach)

This method involves the acid-catalyzed cyclization of diisopropanolamine.

-

In a reaction vessel equipped for distillation, simultaneously meter diisopropanolamine and excess 90-120% strength sulfuric acid. A molar ratio of diisopropanolamine to sulfuric acid of 1:1.0 to 1:3.0 is typically used[5].

-

The exothermic reaction will cause the temperature to rise; control the addition rate to maintain the temperature between 85-170 °C[5].

-

After the addition is complete, heat the reaction mixture to 150-190 °C for several hours (e.g., 3-12 hours) to drive the cyclization and distill off the water formed[5].

-

Cool the reaction mixture and neutralize it with a strong base, such as a concentrated sodium hydroxide (B78521) solution.

-

Extract the crude 2,6-dimethylmorpholine (B58159) (a constitutional isomer of this compound, this method would need adaptation for the 2-methyl isomer) with a suitable solvent.

-

Dry and purify the product by fractional distillation.

Applications in Drug Discovery and Development

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable properties.[6] These properties often lead to improved pharmacokinetic profiles of drug candidates.

Physicochemical Advantages of the Morpholine Moiety:

-

Enhanced Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation.

-

Favorable pKa: The nitrogen atom provides a basic handle with a pKa that is often suitable for physiological conditions, aiding in solubility and target engagement.

-

Blood-Brain Barrier (BBB) Permeability: The balance of lipophilicity and hydrophilicity in the morpholine ring can be fine-tuned to improve penetration into the central nervous system (CNS)[3][7].

-

Structural Scaffold: It serves as a versatile, conformationally flexible scaffold to orient pharmacophoric groups in three-dimensional space[3][7].

Use in CNS Drug Candidates

The morpholine ring is a key component in numerous CNS-active drugs and clinical candidates, including antidepressants and agents for neurodegenerative diseases.[3] For instance, the antidepressant drug Reboxetine contains a 2-substituted morpholine ring, which is crucial for its activity.[8][9] The synthesis of such molecules often involves the use of chiral morpholine building blocks.

Experimental Workflow and Logical Diagrams

Below are diagrams illustrating a general synthesis workflow for 2-substituted morpholines and the logical relationship of the morpholine scaffold's properties to its application in drug discovery.

Caption: General experimental workflow for the synthesis of 2-substituted morpholines.

Caption: Logical diagram illustrating the role of morpholine's properties in drug discovery.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[10] It should be used in a well-ventilated area, away from heat, sparks, and open flames.[4][10] All equipment should be properly grounded to prevent static discharge.[4]

Conclusion

This compound is a key heterocyclic compound with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its unique structural and physicochemical properties make the morpholine scaffold a valuable component in the design of new therapeutics, especially for CNS disorders. A thorough understanding of its identifiers, properties, synthesis, and safe handling is essential for researchers leveraging this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Reagent-cartridge this compound Synple | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN111675677B - Synthesis process of N-methylmorpholine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of chiral 2-substituted morpholines

An In-depth Technical Guide to the Synthesis of Chiral 2-Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholines are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their unique conformational properties and ability to modulate physicochemical characteristics, such as solubility and metabolic stability, have rendered them indispensable in medicinal chemistry. Among these, chiral 2-substituted morpholines represent a particularly important class of compounds, often serving as key intermediates in the synthesis of complex drug candidates. This guide provides a comprehensive overview of modern synthetic strategies to access these valuable building blocks, with a focus on asymmetric and diastereoselective methodologies. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize key reaction pathways.

Core Synthetic Strategies

The asymmetric synthesis of 2-substituted morpholines can be broadly categorized into several key approaches. These strategies either rely on the use of a chiral starting material, a chiral catalyst, or a chiral auxiliary to induce stereoselectivity. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

A general overview of the synthetic strategies can be visualized as follows:

Caption: Core synthetic methodologies for chiral 2-substituted morpholines.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient and atom-economical methods for the synthesis of chiral 2-substituted morpholines is the asymmetric hydrogenation of prochiral dehydromorpholines. This approach utilizes a chiral catalyst to deliver hydrogen across the double bond in a stereoselective manner, often achieving high yields and excellent enantioselectivities. A notable example is the use of a bisphosphine-rhodium catalyst.[1][2][3][4]

Reaction Scheme

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

An In-depth Technical Guide to 2-Methylmorpholine for Researchers and Drug Development Professionals

Introduction

2-Methylmorpholine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. As a derivative of morpholine (B109124), it possesses physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. The morpholine ring is known to improve the pharmacokinetic profile of drug candidates, including their solubility and metabolic stability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methods, and its role in modulating key signaling pathways relevant to drug development.

Core Properties of this compound

This compound is a chiral compound, existing as two enantiomers, (R)-2-methylmorpholine and (S)-2-methylmorpholine. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C5H11NO[1][2][3] |

| Molecular Weight | 101.15 g/mol [1][2][3] |

| IUPAC Name | This compound |

| CAS Number | 27550-90-9[1] |

| Physical State | Solid[4] |

| Boiling Point | 136 °C |

| SMILES | CC1CNCCO1[1] |

| InChI | 1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3[4] |

| InChIKey | LQMMFVPUIVBYII-UHFFFAOYSA-N[1] |

Synthesis of Chiral this compound

The stereoselective synthesis of this compound is of significant interest due to the differential biological activities often exhibited by enantiomers. A highly efficient method for producing chiral 2-substituted morpholines is through the asymmetric hydrogenation of dehydromorpholines.[1][3]

Experimental Protocol: Asymmetric Hydrogenation of 2-Methyl-dehydromorpholine

This protocol describes the synthesis of enantioenriched this compound using a rhodium-based catalyst.

Materials:

-

N-Boc-2-methyl-2,3-dehydromorpholine (substrate)

-

[Rh(COD)2]BF4 (catalyst precursor)

-

(R,R,S,S)-f-Amphox (chiral ligand)

-

Hydrogen gas (H2)

-

Dichloromethane (B109758) (DCM, solvent)

Procedure:

-

In a glovebox, a mixture of [Rh(COD)2]BF4 (1 mol%) and (R,R,S,S)-f-Amphox (1.1 mol%) is prepared in a vial.

-

DCM is added to the vial, and the mixture is stirred for 20 minutes to form the active catalyst.

-

The substrate, N-Boc-2-methyl-2,3-dehydromorpholine, is dissolved in DCM in a separate autoclave.

-

The prepared catalyst solution is transferred to the autoclave containing the substrate.

-

The autoclave is sealed, removed from the glovebox, and then charged with hydrogen gas to a pressure of 30 atm.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The resulting product, N-Boc-2-methylmorpholine, can be purified by column chromatography. The Boc protecting group can then be removed under acidic conditions to yield this compound.

Expected Outcome: This method can produce this compound in quantitative yields with excellent enantioselectivities (up to 99% ee).[1]

Caption: Asymmetric hydrogenation workflow for chiral this compound.

Analytical Methods: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of morpholine and its derivatives. Due to the polarity of these compounds, derivatization is often employed to improve their volatility and chromatographic performance. A common method involves the conversion of the secondary amine to N-nitrosomorpholine.

Experimental Protocol: GC-MS with Nitrosamine Derivatization

This protocol is adapted from methods used for morpholine analysis and is suitable for the quantification of this compound in various matrices.[5][6][7]

1. Sample Preparation and Derivatization:

-

Prepare a solution of the sample containing this compound in purified water.

-

To 2.0 mL of the sample solution, add 200 µL of 0.05 M hydrochloric acid (HCl).

-

Add 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution and vortex the mixture.

-

Heat the mixture at 40°C for 5 minutes to facilitate the formation of N-nitroso-2-methylmorpholine.

-

Cool the reaction mixture to room temperature.

2. Liquid-Liquid Extraction:

-

Add 0.5 mL of dichloromethane to the reaction mixture.

-

Vortex for 1 minute to extract the derivative.

-

Allow the layers to separate for 10 minutes.

-

Carefully transfer the organic (bottom) layer to a vial for GC-MS analysis.

3. GC-MS Conditions:

-

GC Column: TM-1701 or equivalent (30 m x 0.32 mm I.D., 0.5 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min.[6]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.[6]

-

Oven Program: Initial temperature of 100°C (hold for 4 min), ramp to 120°C at 10°C/min (hold for 3 min), then ramp to 250°C at 20°C/min (hold for 5 min).[6]

-

MS Detector: Electron Impact (EI) ionization at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for N-nitroso-2-methylmorpholine.

Caption: GC-MS analytical workflow for this compound.

Role in Drug Discovery: Inhibition of Signaling Pathways

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with specific biological targets.[8] Morpholine derivatives have been extensively investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer and other diseases.[5][8]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[9] Compounds containing the this compound moiety can be designed to fit into the ATP-binding pocket of these kinases, leading to their inhibition and a subsequent reduction in tumor cell growth and survival. For instance, compound 27, which contains two 3-methylmorpholine (B1346471) groups, is a potent and specific ATP-competitive mTOR inhibitor.[8][10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in modern drug discovery and development. Its straightforward synthesis, including highly stereoselective methods, and the availability of robust analytical techniques for its quantification make it a practical and versatile building block. For researchers and scientists, the true value of this compound lies in its utility as a pharmacophore, particularly in the design of kinase inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR. The continued exploration of this compound and its derivatives will undoubtedly lead to the development of new and improved therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. banglajol.info [banglajol.info]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. pubs.acs.org [pubs.acs.org]

The Biological Frontier of Chiral Morpholines: A Technical Guide

Introduction: The morpholine (B109124) heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive compounds and approved drugs due to its favorable physicochemical and metabolic properties.[1][2] The introduction of chirality to the morpholine ring significantly expands its chemical space, allowing for stereospecific interactions with biological targets. This stereoisomerism is a critical determinant of pharmacological activity, influencing both potency and selectivity.[3] This technical guide provides an in-depth overview of the diverse biological activities of chiral morpholine derivatives, focusing on their applications in oncology, central nervous system (CNS) disorders, and infectious diseases. It is intended for researchers, scientists, and professionals in the field of drug development.

General Workflow for Synthesis and Evaluation

The development of novel chiral morpholine derivatives typically follows a structured workflow, from enantioselective synthesis to comprehensive biological evaluation. This process allows for the systematic exploration of structure-activity relationships (SAR).

Anticancer Activity

Chiral morpholine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action, including the inhibition of crucial cellular enzymes like topoisomerase.[4][5]

Mechanism of Action: Topoisomerase II Inhibition

Several morpholine derivatives exert their anticancer effects by targeting Topoisomerase II, an enzyme essential for managing DNA tangles and supercoils during replication. By stabilizing the DNA-enzyme complex, these compounds lead to double-strand breaks, subsequently triggering apoptosis and cell death.

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of chiral morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| AK-10 | A549 (Lung) | IC₅₀ | 8.55 ± 0.67 µM | [6] |

| MCF-7 (Breast) | IC₅₀ | 3.15 ± 0.23 µM | [6] | |

| SHSY-5Y (Neuroblastoma) | IC₅₀ | 3.36 ± 0.29 µM | [6] | |

| Compound 2g | SW480 (Colon) | IC₅₀ | 5.10 ± 2.12 µM | [7] |

| MCF-7 (Breast) | IC₅₀ | 19.60 ± 1.13 µM | [7] | |

| Compound M5 | MDA-MB-231 (Breast) | IC₅₀ | 81.92 µg/mL | [4] |

| Compound M5 | Topoisomerase II | Binding Energy | -9.7 kcal/mol | [4] |

Experimental Protocols

-

MTT Assay: The cytotoxic effects of compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7] Cancer cells are seeded in 96-well plates and incubated with varying concentrations of the test compounds. After a set incubation period (e.g., 48-72 hours), MTT solution is added. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.[7]

-

SRB Assay: The Sulforhodamine B (SRB) assay is another method used to assess cytotoxicity.[4] Following treatment with the compounds, cells are fixed with trichloroacetic acid. The fixed cells are then stained with the SRB dye, which binds to cellular proteins. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read, which is proportional to the total cellular protein mass and, therefore, the cell number.[4]

Central Nervous System (CNS) Activity

The morpholine scaffold is particularly valuable for developing CNS drug candidates due to its balanced lipophilic-hydrophilic profile, which can enhance permeability across the blood-brain barrier (BBB).[8][9][10] Chiral derivatives have shown significant activity as modulators of neurotransmitter reuptake and as potential treatments for neurodegenerative diseases.[3][11]

Mechanism of Action: Dual Serotonin-Norepinephrine Reuptake Inhibition (SNRI)

Certain chiral morpholine derivatives function as dual inhibitors of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. The stereochemistry of the molecule is crucial for its activity and selectivity. For instance, the (SS)-enantiomer of 2-[(phenoxy)(phenyl)methyl]morpholine has been identified as a potent and selective dual SNRI.[3] By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET), these compounds increase the synaptic concentration of these neurotransmitters, which is a key mechanism for treating depression and other mood disorders.

Quantitative Data: Receptor Binding and Reuptake Inhibition

The potency of CNS-active morpholine derivatives is determined by their binding affinity (Ki) or inhibition constants (IC₅₀) for specific transporters and receptors.

| Compound Class | Target | Activity Metric | Chirality | Note | Reference |

| 2-[(phenoxy)(phenyl)methyl] morpholine derivatives | SERT & NET | Inhibition | (SS) | Potent and selective dual SNRI | [3] |

| SERT | Inhibition | (SS) or (RR) | Stereochemistry determines selectivity for SRI, NRI, or dual SNRI | [3] | |

| C2-functionalized morpholines | Dopamine D₄ Receptor | Antagonism | (R) | Enantioselective inhibition | [12] |

Experimental Protocols

-

Monoamine Reuptake Assay: The inhibitory activity of compounds on serotonin and norepinephrine reuptake is assessed using cultured cells that express the respective human transporters (hSERT, hNET). Typically, cells are incubated with the test compound and a radiolabeled substrate (e.g., [³H]5-HT or [³H]NE). The amount of radioactivity taken up by the cells is measured using a scintillation counter. The results are then used to calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the specific monoamine uptake.[3]

Antimicrobial and Antifungal Activity

Chiral morpholine derivatives have also been investigated for their efficacy against various pathogens, including bacteria and fungi.[13] They can exhibit broad-spectrum activity or target specific microorganisms.

Quantitative Data: Antimicrobial and Antiurease Activity

Minimum Inhibitory Concentration (MIC) is the primary metric for antibacterial and antifungal activity, while IC₅₀ is used for enzyme inhibition.

| Compound ID | Target Organism/Enzyme | Activity Metric | Value | Reference |

| Compound 12 | Mycobacterium smegmatis | MIC | 15.6 µg/mL | [14] |

| Compound 10 | Urease | IC₅₀ | 2.37 ± 0.19 µM | [14] |

| Sila-analogue 24 | Candida albicans ATCC 24433 | MIC | 2 µg/mL | [15] |

| Candida albicans ATCC 24433 | MFC | 4 µg/mL | [15] | |

| Cryptococcus neoformans ATCC 34664 | MIC | 1 µg/mL | [15] | |

| Cryptococcus neoformans ATCC 34664 | MFC | 2 µg/mL | [15] |

(MFC: Minimum Fungicidal Concentration)

Experimental Protocols

-

Microdilution Method (for MIC): The antimicrobial activity is determined using the broth microdilution method.[14] A standardized inoculum of the target microorganism is added to the wells of a microtiter plate containing serial dilutions of the test compounds. The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, or up to 72 hours for mycobacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

-

Urease Inhibition Assay: The antiurease activity is often determined using the method described by Van Slyke and Archibald.[14] The assay mixture typically contains the urease enzyme, a urea (B33335) solution, and the test compound. The amount of ammonia (B1221849) produced from the hydrolysis of urea is quantified, often via a colorimetric method. The inhibitory effect of the compound is calculated, and the IC₅₀ value is determined as the concentration that inhibits 50% of the enzyme's activity compared to a control without the inhibitor.[14]

Conclusion

Chiral morpholine derivatives represent a highly versatile and valuable class of compounds in modern drug discovery. The stereochemistry of these molecules is a critical factor that dictates their biological activity, selectivity, and potency across a wide range of therapeutic areas, including oncology, neuropharmacology, and infectious diseases. The ability to fine-tune interactions with biological targets through enantioselective synthesis makes them powerful tools for developing next-generation therapeutics.[12][16] Continued exploration of the vast chemical space of chiral morpholines, guided by systematic structure-activity relationship studies, holds significant promise for addressing unmet medical needs.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 2-Methylmorpholine

An In-depth Technical Guide to 2-Methylmorpholine

Introduction

This compound is a heterocyclic organic compound belonging to the morpholine (B109124) family. Morpholines are saturated heterocyclic compounds containing both an amine and an ether functional group. The presence of the methyl group at the 2-position introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and significant role in drug discovery and development. The morpholine scaffold is a privileged structure in medicinal chemistry, known for enhancing potency, modulating pharmacokinetic properties, and providing a versatile framework for designing therapeutic agents targeting the central nervous system and other disease areas.[1][2]

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₅H₁₁NO | PubChem[3] |

| Molecular Weight | 101.15 g/mol | PubChem[3], Sigma-Aldrich[4][5] |

| CAS Number | 27550-90-9 | PubChem[3] |

| Boiling Point | 137 °C | ChemicalBook[6] |

| Density | 0.891 g/cm³ | ChemicalBook[6] |

| Flash Point | 41 °C | ChemicalBook[6] |

| Physical State | Liquid at 20°C | Tokyo Chemical Industry |

| SMILES | CC1CNCCO1 | PubChem[3], Sigma-Aldrich[4] |

| InChI Key | LQMMFVPUIVBYII-UHFFFAOYSA-N | PubChem[3], Sigma-Aldrich[4] |

Synthesis of Morpholine Derivatives: Experimental Protocols

The synthesis of the morpholine ring is a fundamental process in organic chemistry, often starting from vicinal amino alcohols or their derivatives.[7] Below is a generalized experimental protocol for the synthesis of a morpholine derivative, which can be adapted for the synthesis of this compound.

General Synthesis of N-(α-haloacyl)-α-amino Acids as Precursors for Morpholine-2,5-diones

This two-step process is a common route for producing morpholine-2,5-diones, which are key intermediates.[8]

Step 1: Synthesis of N-(2-chloroacetyl)-L-leucine

-

A 500 mL round-bottom flask is charged with 9 g (68 mmol) of L-leucine, 7.5 g (70 mmol) of sodium carbonate (Na₂CO₃), and 200 mL of tetrahydrofuran (B95107) (THF).[8]

-

The mixture is stirred vigorously at room temperature.[8]

-

A solution of 8 g (70 mmol) of chloroacetyl chloride in 20 mL of THF is added dropwise to the suspension over a period of 20 minutes.[8]

-

The reaction mixture is then stirred for an additional 5 hours.[8]

-

Following the reaction, the mixture is filtered, and the resulting white solid is retained.[8]

-

The filtrate is washed with 50 mL of water. The organic phase is then extracted three times with ethyl acetate (B1210297) and dried over magnesium sulfate (B86663) (MgSO₄).[8]

Step 2: Cyclization to form 6-isobutylmorpholine-2,5-dione

-

The N-(2-chloroacetyl)-L-leucine intermediate (25 mmol equivalent) is dissolved in 80 mL of dimethylformamide (DMF).[8]

-

This solution is added dropwise over 8 hours to a solution containing 6.5 g (77 mmol) of sodium bicarbonate (NaHCO₃) in 720 mL of DMF at 60 °C with vigorous stirring.[8]

-

The solution is stirred for another 24 hours at 60 °C.[8]

-

After cooling the solution to 0 °C, the solid is removed by filtration to yield the morpholine-2,5-dione (B184730) product.[8]

Role in Drug Development and Signaling Pathways

Morpholine derivatives are integral to the development of drugs targeting a variety of diseases, particularly those affecting the central nervous system.[1] They are often incorporated into molecules to inhibit key enzymes in pathological pathways.

Inhibition of the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is crucial in cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurological disorders. Several morpholine-containing compounds have been developed as potent and selective inhibitors of mTOR kinase. For instance, PQR620, which contains two 3,5-bridged morpholines, and another compound with two 3-methylmorpholines, have demonstrated significant, ATP-competitive mTOR inhibition.[1]

Caption: Inhibition of the mTOR signaling pathway by a this compound derivative.

General Synthetic Workflow

The synthesis of functionalized morpholine derivatives often follows a structured workflow, beginning with commercially available starting materials and proceeding through key intermediate steps to the final product.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Applications in Medicinal Chemistry

The morpholine ring is a key pharmacophore in a wide array of biologically active compounds.[2] Its incorporation can lead to improved pharmacological profiles.

-

Antidepressant Activity: Analogs of the antidepressant drug viloxazine, which feature a morpholine structure, have been synthesized and tested. Specifically, 2-(methyleneaminoxy)methylmorpholine derivatives have shown a pharmacological profile similar to viloxazine.[9]

-

Neurodegenerative Diseases: In the context of Alzheimer's disease, morpholine derivatives have been developed as inhibitors of β-secretase (BACE-1) and γ-secretase, enzymes involved in the production of amyloid-β peptides.[1] The flexible yet stable structure of the morpholine scaffold allows it to fit into the active sites of these enzymes.[1]

-

α-Glucosidase Inhibitors: N-methylmorpholine-substituted benzimidazolium salts have been synthesized and identified as potential α-glucosidase inhibitors, which are important for managing type 2 diabetes.[10]

Conclusion

This compound and its derivatives represent a significant class of compounds in organic synthesis and medicinal chemistry. The versatility of the morpholine scaffold, combined with the stereochemical properties introduced by the methyl group, allows for the creation of diverse molecules with a broad range of biological activities. From their role as building blocks in the synthesis of complex molecules to their direct application as pharmacophores in drug candidates, the importance of this compound derivatives in the development of new therapeutics continues to grow. Further research into stereoselective synthetic methods and the exploration of their structure-activity relationships will undoubtedly lead to the discovery of novel and more effective drugs.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H11NO | CID 410615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-2-Methylmorpholine CAS#: 790184-33-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Hazards of 2-Methylmorpholine

Introduction

2-Methylmorpholine is a heterocyclic organic compound belonging to the morpholine (B109124) family. With the molecular formula C₅H₁₁NO, it serves as a valuable building block and reagent in various chemical syntheses, including in the development of pharmaceutical agents.[1][2] Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety and hazards associated with this compound, tailored for researchers, scientists, and drug development professionals. It consolidates critical data on its properties, hazards, and handling procedures to ensure safe laboratory and industrial practices.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized below. It is important to distinguish these from the closely related compound N-Methylmorpholine, as their properties, particularly the flash point, differ significantly.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | [1][3] |

| Molecular Weight | 101.15 g/mol | [1][3] |

| CAS Number | 27550-90-9 | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 136 - 137 °C | [4] |

| Flash Point | 41 °C | [4] |

| Specific Gravity | 0.97 (20/20) | |

| Solubility | Soluble in water and many organic solvents | [5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards include flammability, acute toxicity, and severe skin and eye damage.[1][6]

| Hazard Class | GHS Category | Hazard Code | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 3 | H226 | Flammable liquid and vapour | [1][6] |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [1][6] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin | [1][6] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [6] |

| Skin Corrosion / Irritation | Category 1B | H314 | Causes severe skin burns and eye damage | [1][6] |

| Serious Eye Damage / Eye Irritation | Category 1 | H318 | Causes serious eye damage | [1][6] |

| Specific Target Organ Toxicity (Single Exp.) | Category 3 | H335 | May cause respiratory irritation | [7] |

GHS Label Elements:

-

Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

-

Skull and Crossbones (GHS06) or Exclamation Mark (GHS07)

-

Section 3: Toxicological Profile

The toxicological data for this compound indicates that it is harmful through oral, dermal, and inhalation routes of exposure.[6] It is corrosive and can cause severe burns.[1][6] Most publicly available quantitative toxicity data pertains to the isomer N-Methylmorpholine (CAS: 109-02-4); this data should be considered indicative of the potential hazards of this compound due to their structural similarity.

| Metric | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1960 mg/kg | [8] |

| LD50 | Mouse | Oral | 1970 mg/kg | [8] |

| LD50 | Rabbit | Skin | 1350 uL/kg | [8] |

| LC50 | Mouse | Inhalation | 25200 mg/m³/2H | [8] |

| Draize Test | Rabbit | Eye | 920 ug (Severe) | [8] |

Section 4: Procedural Protocols for Safe Use

Given the significant hazards, all work with this compound must be governed by strict procedural protocols. Detailed experimental methodologies for toxicity testing are proprietary to the entities that generate safety data; however, the procedural protocols for safe handling, emergency response, and spill cleanup are well-established.

Safe Handling and Storage Workflow

Adherence to a systematic workflow is critical to minimize exposure and prevent accidents. This involves a sequence of risk assessment, use of appropriate engineering controls and PPE, safe chemical handling, and proper storage.

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation of vapours.[6]

-

Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[6][9]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][10][11]

-

Use explosion-proof electrical and ventilation equipment.[9][10][12]

-

Employ non-sparking tools and take precautionary measures against static discharge. All equipment should be grounded and bonded.[6][8][12]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[6]

-

When not in use, keep containers securely sealed.

Conditions for Safe Storage:

-

Store in a designated flammable liquid storage area that is cool, dry, and well-ventilated.[6]

-

Keep containers tightly closed to prevent the escape of flammable vapors.[12]

-

Store away from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][9]

-

Protect containers from physical damage and inspect regularly for leaks.

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill. All personnel working with this chemical must be familiar with these emergency protocols.

First Aid Decision Protocol

References

- 1. This compound | C5H11NO | CID 410615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (R)-2-Methylmorpholine CAS#: 790184-33-7 [m.chemicalbook.com]

- 5. Respiratory protection equipments C5H11NO (methylmorpholine), CAS number 109-02-4 [en.gazfinder.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. store.sangon.com [store.sangon.com]

- 12. fishersci.com [fishersci.com]

Characterization of 2-Methylmorpholine: A Technical Guide to its Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data used for the characterization of 2-Methylmorpholine. It includes a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.8 | m | H-3a, H-5a |

| ~3.5 | m | H-6a |

| ~2.9 | m | H-2 |

| ~2.7 | m | H-3e, H-5e |

| ~2.3 | m | H-6e |

| ~1.1 | d | CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~74 | C-5 |

| ~70 | C-3 |

| ~54 | C-2 |

| ~51 | C-6 |

| ~19 | CH₃ |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

As a secondary amine, this compound exhibits characteristic IR absorption bands.[1][2][3]

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3300-3500 (weak, sharp) | N-H stretch |

| 2850-2960 | C-H stretch (aliphatic) |

| 1020-1250 | C-N stretch |

| 1070-1150 | C-O-C stretch |

| 1580-1650 (if present) | N-H bend |

| 665-910 (broad) | N-H wag |

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electron ionization (EI), leading to fragmentation. The molecular ion and characteristic fragment ions are key for its identification.

| m/z | Assignment |

| 101 | [M]⁺ (Molecular Ion) |

| 86 | [M - CH₃]⁺ |

| 72 | [M - C₂H₅]⁺ or [M - CH₃ - CH₂]⁺ |

| 57 | [M - C₂H₄O]⁺ |

| 44 | [C₂H₆N]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Pipette

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing:

-

Perform a background correction.

-

Identify and label the major absorption bands.

-

Procedure (using salt plates):

-

Sample Preparation: Place a drop of this compound on one salt plate and carefully place the second plate on top to create a thin liquid film.

-

Spectrum Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum as described above.

-

Cleaning: Clean the salt plates thoroughly with a dry, non-polar solvent (e.g., hexane (B92381) or chloroform) after use.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system.

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

Instrument Setup:

-

Set the GC oven temperature program appropriate for the volatility of this compound.

-

Set the injector temperature and transfer line temperature (e.g., 250 °C).

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column).

-

-

Ionization and Analysis:

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library if available.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. Morpholine, 4-methyl- [webbook.nist.gov]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Methylmorpholine: A Technical Guide to Commercial Availability, Synthesis, and Application